molecular formula C13H18N4O4S B2601432 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034327-35-8

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2601432
CAS No.: 2034327-35-8
M. Wt: 326.37
InChI Key: OJZBXKGWSLGPJC-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.

    Formation of the Sulfonamide Group: This involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.

    Final Assembly: The final step involves linking the pyrazole-furan intermediate with the sulfonamide-acetamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Pyrazolines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for potential interactions with various proteins, useful in drug discovery.

Medicine

    Diagnostics: Could be used in the development of diagnostic tools or imaging agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism by which N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and pyrazole rings can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide: can be compared to other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.

    Pyrazole Derivatives: Compounds like celecoxib, which also contain a pyrazole ring, can be compared in terms of their biological activity and binding properties.

Uniqueness

    Structural Complexity: The combination of a furan ring, pyrazole ring, and sulfonamide group in a single molecule is relatively unique, providing a diverse range of chemical and biological properties.

    Versatility: Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-16(22(2,19)20)10-13(18)14-5-6-17-9-11(8-15-17)12-4-3-7-21-12/h3-4,7-9H,5-6,10H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZBXKGWSLGPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCN1C=C(C=N1)C2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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